molecular formula C7H11N3O3 B13526070 Ethyl (S)-5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl (S)-5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13526070
M. Wt: 185.18 g/mol
InChI Key: PEHOOILBFVEUEV-BYPYZUCNSA-N
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Description

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with an appropriate hydroxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of ethyl 5-[(1S)-1-oxoethyl]-1H-1,2,4-triazole-3-carboxylate.

    Reduction: Formation of ethyl 5-[(1S)-1-hydroxyethyl]-1,2-dihydro-1H-1,2,4-triazole-3-carboxylate.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and triazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.

    Methyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in solubility and reactivity.

    5-[(1S)-1-Hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its acidity and potential interactions with biological targets.

The uniqueness of ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C7H11N3O3/c1-3-13-7(12)6-8-5(4(2)11)9-10-6/h4,11H,3H2,1-2H3,(H,8,9,10)/t4-/m0/s1

InChI Key

PEHOOILBFVEUEV-BYPYZUCNSA-N

Isomeric SMILES

CCOC(=O)C1=NNC(=N1)[C@H](C)O

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C(C)O

Origin of Product

United States

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